molecular formula C10H10Cl3O4P B6593632 Dimethylvinphos CAS No. 67628-93-7

Dimethylvinphos

Cat. No.: B6593632
CAS No.: 67628-93-7
M. Wt: 331.5 g/mol
InChI Key: QSGNQELHULIMSJ-POHAHGRESA-N
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Mechanism of Action

Dimethylvinphos, also known as (Z)-DIMETHYLVINPHOS, is an organophosphate insecticide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .

Mode of Action

This compound acts as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the neurons, which can lead to a variety of symptoms, including muscle weakness, paralysis, and even death .

Biochemical Pathways

This compound affects the cholinergic pathway . By inhibiting AChE, it disrupts the normal functioning of this pathway, leading to an overstimulation of the neurons. The downstream effects include excessive salivation, tearing, urination, defecation, gastrointestinal upset, and respiratory distress .

Pharmacokinetics

It is expected to be metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the neurons. This can result in a range of symptoms, from mild (e.g., salivation, tearing) to severe (e.g., respiratory distress, paralysis, death) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment can affect its bioavailability and therefore its efficacy . .

Biochemical Analysis

Biochemical Properties

Dimethylvinphos interacts with various enzymes and proteins within biochemical reactions. It is known to interfere with the action of the enzyme acetylcholinesterase , which plays a crucial role in nerve function by breaking down acetylcholine into choline and acetic acid . The interaction between this compound and acetylcholinesterase can disrupt normal biochemical processes, leading to the insecticidal properties of the compound .

Cellular Effects

The effects of this compound on cells and cellular processes are largely due to its interference with acetylcholinesterase . By inhibiting this enzyme, this compound can disrupt normal cell signaling pathways, potentially affecting gene expression and cellular metabolism . The specific cellular effects of this compound may vary depending on the type of cell and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly acetylcholinesterase . By binding to this enzyme, this compound can inhibit its activity, leading to an accumulation of acetylcholine in the synaptic cleft . This can disrupt normal nerve function, leading to the insecticidal effects of the compound .

Metabolic Pathways

This compound is metabolized via oxidative and glutathione S-alkyltransferase mediated demethylation to desmethyl this compound, which is hydrolyzed to 2,2’,4’-trichloroacetophenone . This metabolic pathway involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .

Preparation Methods

Dimethylvinphos can be synthesized through a series of chemical reactions involving the chlorination of specific aromatic compounds followed by phosphorylation. The synthetic route typically involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with dimethyl phosphite in the presence of a base to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Properties

IUPAC Name

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNQELHULIMSJ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871867
Record name (Z)-Dimethylvinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-67-1, 67628-93-7
Record name Dimethylvinphos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylvinphos, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067628937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Dimethylvinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLVINPHOS, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4YX4B7PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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